molecular formula C12H12FN B12070207 Cyclopropyl-(3-ethynyl-5-fluoro-benzyl)-amine

Cyclopropyl-(3-ethynyl-5-fluoro-benzyl)-amine

Katalognummer: B12070207
Molekulargewicht: 189.23 g/mol
InChI-Schlüssel: NQXICSZVAOMJTI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclopropyl-(3-ethynyl-5-fluoro-benzyl)-amine is an organic compound that features a cyclopropyl group, an ethynyl group, and a fluoro-substituted benzylamine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-(3-ethynyl-5-fluoro-benzyl)-amine typically involves multiple steps:

    Formation of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

    Introduction of the Ethynyl Group: This step might involve Sonogashira coupling reactions, where an alkyne is coupled with an aryl halide in the presence of a palladium catalyst.

    Formation of the Benzylamine Moiety: This can be achieved through reductive amination, where a benzaldehyde derivative is reacted with an amine in the presence of a reducing agent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, forming imines or nitriles.

    Reduction: Reduction reactions could reduce the ethynyl group to an alkene or alkane.

    Substitution: The fluoro group on the benzene ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted benzylamines.

Wissenschaftliche Forschungsanwendungen

Cyclopropyl-(3-ethynyl-5-fluoro-benzyl)-amine could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Possible development as a pharmaceutical agent, particularly in targeting specific receptors or enzymes.

    Industry: Use in the development of new materials or as a catalyst in certain reactions.

Wirkmechanismus

The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with enzymes or receptors, altering their activity. The cyclopropyl group could provide rigidity to the molecule, influencing its binding affinity, while the ethynyl and fluoro groups could enhance its reactivity and selectivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclopropylamine: Similar in having a cyclopropyl group attached to an amine.

    Ethynylbenzene: Similar in having an ethynyl group attached to a benzene ring.

    Fluorobenzylamine: Similar in having a fluoro-substituted benzylamine moiety.

Uniqueness

Cyclopropyl-(3-ethynyl-5-fluoro-benzyl)-amine is unique due to the combination of these functional groups in a single molecule, potentially offering unique reactivity and biological activity compared to its individual components.

Eigenschaften

Molekularformel

C12H12FN

Molekulargewicht

189.23 g/mol

IUPAC-Name

N-[(3-ethynyl-5-fluorophenyl)methyl]cyclopropanamine

InChI

InChI=1S/C12H12FN/c1-2-9-5-10(7-11(13)6-9)8-14-12-3-4-12/h1,5-7,12,14H,3-4,8H2

InChI-Schlüssel

NQXICSZVAOMJTI-UHFFFAOYSA-N

Kanonische SMILES

C#CC1=CC(=CC(=C1)CNC2CC2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.